molecular formula C25H29N3O4S B2437354 2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-11-7

2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2437354
CAS No.: 862826-11-7
M. Wt: 467.58
InChI Key: BHEPXHRCIQPUCW-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Biological Activity

2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, commonly referred to as compound 1, is a complex organic molecule with potential biological activities. Its molecular formula is C25H29N3O4S, and it has a molecular weight of 467.58 g/mol. This compound has garnered interest in pharmaceutical research due to its structural features that suggest possible interactions with biological targets.

Chemical Structure

The IUPAC name for this compound highlights its intricate structure, which includes:

  • A methoxy group.
  • An indole moiety.
  • A tetrahydrofuran ring.

This combination of functional groups may contribute to its biological activity.

Biological Activity Overview

The biological activity of compound 1 can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins and activation of caspases .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A431 (human epidermoid carcinoma)TBDApoptosis induction
Compound 2Jurkat (T-cell leukemia)TBDBcl-2 inhibition
Compound 3U251 (glioblastoma)TBDCaspase activation

Antimicrobial Activity

Compounds containing thioether and indole functionalities have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydrofuran ring may enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Compound 1E. coliTBD
Compound 1S. aureusTBD

The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Protein Interactions : The indole moiety may interact with key proteins involved in cell survival pathways, potentially leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Compounds with similar structures can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .

Case Studies

A recent study assessed the anticancer properties of indole-based compounds, including derivatives similar to compound 1. The results indicated a dose-dependent response in various cancer cell lines, with significant cytotoxicity observed at higher concentrations . Another study focused on the antimicrobial efficacy of thioether-containing compounds, revealing promising results against resistant bacterial strains .

Properties

IUPAC Name

2-methoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-31-22-11-5-3-9-20(22)25(30)26-12-13-28-16-23(19-8-2-4-10-21(19)28)33-17-24(29)27-15-18-7-6-14-32-18/h2-5,8-11,16,18H,6-7,12-15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEPXHRCIQPUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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